Cas no 2138102-03-9 (4-Tert-butyl-3-[(3,3-dimethylbutyl)(methyl)amino]cyclohexan-1-ol)

4-Tert-butyl-3-[(3,3-dimethylbutyl)(methyl)amino]cyclohexan-1-ol is a tertiary amino alcohol derivative characterized by its unique sterically hindered structure. The presence of bulky substituents, including tert-butyl and 3,3-dimethylbutyl groups, enhances its stability and influences its reactivity in synthetic applications. This compound is of interest in organic synthesis, particularly as an intermediate in the preparation of complex molecules, where its structural features may confer selectivity or modulate steric and electronic effects. The cyclohexanol backbone, combined with the tertiary amine functionality, offers potential utility in catalysis or as a ligand in coordination chemistry. Its well-defined molecular architecture makes it suitable for research in fine chemical and pharmaceutical development.
4-Tert-butyl-3-[(3,3-dimethylbutyl)(methyl)amino]cyclohexan-1-ol structure
2138102-03-9 structure
Product Name:4-Tert-butyl-3-[(3,3-dimethylbutyl)(methyl)amino]cyclohexan-1-ol
CAS No:2138102-03-9
MF:C17H35NO
MW:269.465905427933
CID:6360718
PubChem ID:165497349
Update Time:2025-10-28

4-Tert-butyl-3-[(3,3-dimethylbutyl)(methyl)amino]cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1160437
    • 4-tert-butyl-3-[(3,3-dimethylbutyl)(methyl)amino]cyclohexan-1-ol
    • 2138102-03-9
    • 4-Tert-butyl-3-[(3,3-dimethylbutyl)(methyl)amino]cyclohexan-1-ol
    • Inchi: 1S/C17H35NO/c1-16(2,3)10-11-18(7)15-12-13(19)8-9-14(15)17(4,5)6/h13-15,19H,8-12H2,1-7H3
    • InChI Key: DKMYDVBMHLKJIK-UHFFFAOYSA-N
    • SMILES: OC1CCC(C(C)(C)C)C(C1)N(C)CCC(C)(C)C

Computed Properties

  • Exact Mass: 269.271864740g/mol
  • Monoisotopic Mass: 269.271864740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 23.5Ų

4-Tert-butyl-3-[(3,3-dimethylbutyl)(methyl)amino]cyclohexan-1-ol Pricemore >>

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Additional information on 4-Tert-butyl-3-[(3,3-dimethylbutyl)(methyl)amino]cyclohexan-1-ol

4-Tert-butyl-3-[(3,3-dimethylbutyl)(methyl)amino]cyclohexan-1-ol

The compound 4-Tert-butyl-3-[(3,3-dimethylbutyl)(methyl)amino]cyclohexan-1-ol, with the CAS number 2138102-03-9, is a complex organic molecule that has garnered significant attention in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a tert-butyl group at position 4 and a (3,3-dimethylbutyl)(methyl)amino group at position 3. The hydroxyl group at position 1 further adds to its functional diversity, making it a versatile molecule with potential applications in various industries.

Recent studies have highlighted the importance of such compounds in drug discovery and development. The presence of bulky substituents like tert-butyl and dimethylbutyl groups suggests that this molecule may exhibit favorable pharmacokinetic properties, such as improved bioavailability and reduced clearance rates. These attributes are highly desirable in pharmaceutical agents, where efficacy and safety are paramount. Moreover, the amino group in the molecule could potentially serve as a site for further functionalization, enabling the creation of derivatives with enhanced biological activity.

From a synthetic perspective, the construction of this compound involves a series of intricate reactions that showcase the ingenuity of modern organic chemistry. The synthesis typically begins with the preparation of the cyclohexane ring, followed by selective substitution to introduce the tert-butyl and amino groups. The hydroxyl group is often introduced through oxidation or reduction reactions, depending on the starting material and desired stereochemistry. The use of advanced catalytic systems and reaction techniques has significantly streamlined the synthesis process, making it more efficient and scalable for industrial applications.

In terms of applications, this compound has shown promise in several areas. In materials science, its rigid structure and functional groups make it a candidate for use in polymer synthesis or as a building block for advanced materials. In the pharmaceutical industry, it is being explored as a potential lead compound for treating various diseases, including cancer and inflammatory disorders. Preclinical studies have demonstrated that this compound exhibits moderate to high activity against certain targets, although further research is needed to validate its therapeutic potential.

One of the most exciting developments involving this compound is its role in catalysis. Researchers have found that when modified appropriately, it can act as an effective catalyst in various organic transformations. Its ability to stabilize transition states through steric and electronic effects makes it particularly useful in asymmetric catalysis, where enantioselectivity is critical. This opens up new avenues for its use in green chemistry and sustainable chemical processes.

Looking ahead, the continued exploration of 4-Tert-butyl-3-[(3,3-dimethylbutyl)(methyl)amino]cyclohexan-1-ol is expected to yield further insights into its properties and applications. As technology advances and new methodologies emerge, this compound will likely play an increasingly important role in both academic research and industrial innovation.

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